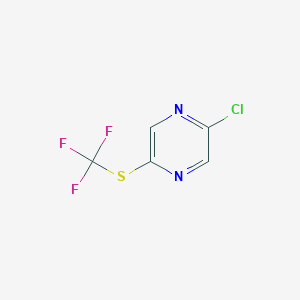
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trimethylsilylacetylene.
Addition Reaction: Trimethylsilylacetylene is added to cyclohexanone in the presence of a suitable catalyst, such as a transition metal catalyst, to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclopentanol: Similar structure but with a cyclopentane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cycloheptanol: Similar structure but with a cycloheptane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol lies in its specific combination of a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical and biochemical applications.
Eigenschaften
Molekularformel |
C12H22OSi |
|---|---|
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-5,7-9H2,1-3H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
NXLIWMDVLLCRGF-NWDGAFQWSA-N |
Isomerische SMILES |
C[Si](C)(C)C#CC[C@@H]1CCCC[C@H]1O |
Kanonische SMILES |
C[Si](C)(C)C#CCC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




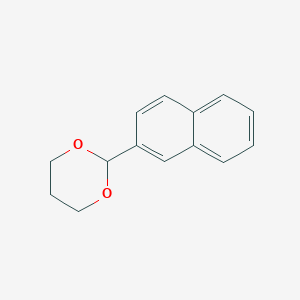

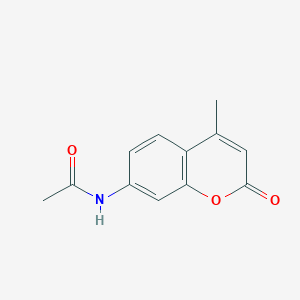
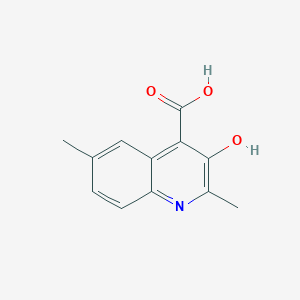
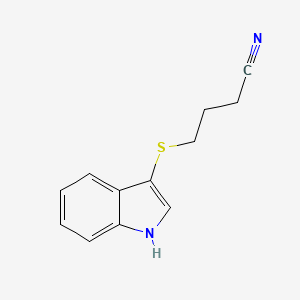

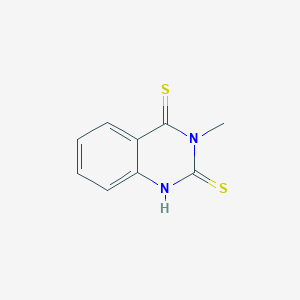



![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
